1-(2-cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-cyanoethyl)-3-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-6-7(8(12)13)5-11(10-6)4-2-3-9/h5H,2,4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVISROBJOAGMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen Condensation and Intermediate Functionalization
The Claisen condensation of ethyl difluoroacetate with trialkyl orthoformate generates α,β-unsaturated ketone intermediates, which serve as precursors for pyrazole ring formation. For 1-(2-cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid, this intermediate is modified by introducing a cyanoethyl group via nucleophilic substitution. Patent WO2014120397A1 demonstrates that alkylation with 3-bromopropionitrile in the presence of K₂CO₃ at −10°C to 0°C achieves 78–82% yield. The reaction mechanism proceeds through an SN2 pathway, with the nitrile group remaining intact under basic conditions.
Cyclization with Methylhydrazine Derivatives
Cyclization of α-difluoroacetyl intermediates with methylhydrazine forms the pyrazole core. Adapting the method from CN111362874B, substituting methylhydrazine with 2-cyanoethylhydrazine introduces the desired substituent. However, this substitution reduces reaction efficiency due to steric hindrance, necessitating elevated temperatures (80–100°C) and extended reaction times (6–8 hours). The optimal molar ratio of intermediate to hydrazine derivative is 1:1.2, yielding 65–70% of the cyclized product.
Hydrolysis and Acidification
The final carboxylic acid group is introduced via alkaline hydrolysis of ester intermediates, followed by acidification. As detailed in WO2017064550A1, hydrolysis with NaOH (2 M) at 60°C for 4 hours converts ethyl esters to carboxylates, which are acidified to pH 1–2 using HCl. This step achieves >95% conversion but requires careful pH control to prevent decarboxylation.
Optimization Strategies for Yield and Purity
Solvent Systems and Temperature Control
Two-phase solvent systems (e.g., toluene/water) enhance cyclization efficiency by partitioning reactants and reducing side reactions. Patent CN111362874B reports that maintaining the organic phase at −20°C during methylhydrazine addition minimizes isomer formation, improving the target-to-impurity ratio from 89:10 to 95:5.
Table 1: Impact of Solvent Systems on Cyclization Efficiency
| Solvent Combination | Temperature (°C) | Target:Impurity Ratio | Yield (%) |
|---|---|---|---|
| Toluene/Water | −20 | 95:5 | 75 |
| Dichloromethane/Water | 25 | 89:10 | 62 |
| Ethyl Acetate/Water | 0 | 92:8 | 68 |
Catalytic Additives
The addition of KI or NaI (1–5 mol%) accelerates condensation rates by facilitating enolate formation. In WO2017064550A1, KI reduces reaction time from 6 hours to 2 hours while increasing yield from 70% to 86%.
Recrystallization Protocols
Recrystallization from ethanol/water (40–60% v/v) removes isomers and unreacted starting materials. Patent CN111362874B achieves 99.6% purity after two recrystallizations, though this reduces overall yield by 15–20%.
Industrial-Scale Adaptations
Continuous Flow Reactors
Adapting batch processes to continuous flow systems improves reproducibility and reduces waste. WO2014120397A1’s acidification step, which uses in situ CO₂ generation, achieves 99% conversion in 30 minutes under pressurized flow conditions (2 kg/cm²).
Waste Management
The recovery of dichloromethane and methylene chloride from organic phases is critical for cost-effectiveness. Patent CN111362874B implements distillation at 50–70 mm Hg to recover >90% of solvents.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: 1-(2-carboxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(2-aminoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid.
Substitution: Various esters or amides depending on the reactants used.
Scientific Research Applications
1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(2-cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The cyanoethyl group can act as a reactive site for further chemical modifications, enhancing the compound’s versatility.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Variations at the 1-Position
1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid
- Molecular Formula : C₁₁H₉ClN₂O₂
- Molecular Weight : 236.65 g/mol
- CAS : 288252-17-5
- Key Differences: The 1-position substituent is a 4-chlorophenyl group instead of a cyanoethyl chain.
1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid
- Molecular Formula : C₁₁H₉FN₂O₂
- Molecular Weight : 220.20 g/mol
- CAS : 288251-56-9
- Key Differences: The fluorine atom introduces electronegativity, which may alter metabolic stability compared to the cyanoethyl group .
1-Ethyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic Acid
- Molecular Formula : C₁₀H₁₂N₄O₂
- Molecular Weight : 236.23 g/mol
- CAS : 1248070-57-6
Substituent Variations at the 3-Position
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic Acid
- Molecular Formula : C₁₇H₁₄N₂O₂
- Molecular Weight : 278.31 g/mol
Functional Group Modifications
1-(1,1-Dioxothiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic Acid
Molecular Weight and Polarity
| Compound | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|
| 1-(2-cyanoethyl)-3-methyl derivative | 306.33 | Cyanoethyl, carboxylic acid |
| 1-(4-Chlorophenyl)-3-methyl derivative | 236.65 | Chlorophenyl, carboxylic acid |
| 1-(4-Fluorophenyl)-3-methyl derivative | 220.20 | Fluorophenyl, carboxylic acid |
| 1-Ethyl-3-(1-methyl-pyrazolyl) derivative | 236.23 | Ethyl, carboxylic acid |
The cyanoethyl group in the target compound increases molecular weight by ~70 g/mol compared to the chlorophenyl analog, introducing polar character due to the nitrile moiety.
Biological Activity
1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, recognized for its diverse biological activities. Its unique structure, featuring a cyanoethyl group, a methyl group, and a carboxylic acid group attached to a pyrazole ring, contributes to its potential therapeutic applications. This article aims to explore the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 152.15 g/mol. The structural features include:
- Cyanoethyl Group : Imparts nucleophilic characteristics.
- Carboxylic Acid Group : Facilitates hydrogen bonding with biological molecules.
- Pyrazole Ring : Capable of interacting with various enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways. The compound's interactions can lead to:
- Enzyme Inhibition : The cyanoethyl and carboxylic acid groups enable binding to active sites of enzymes.
- Receptor Modulation : The pyrazole ring's structure allows it to mimic natural substrates or ligands, influencing receptor activity.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. It has demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases.
Anticancer Potential
Preliminary studies have indicated that this compound may possess anticancer properties. It has been tested against several cancer cell lines, showing cytotoxic effects that warrant further investigation into its mechanisms and potential as an anticancer agent.
Research Findings
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics.
- Inflammation Model : In a murine model of acute inflammation, treatment with this compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups.
- Cancer Cell Line Testing : The compound was tested on MCF-7 breast cancer cells, where it exhibited marked cytotoxicity, leading researchers to explore its potential as part of combination therapies.
Q & A
Q. What are the optimal synthetic routes for 1-(2-cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid in laboratory settings?
- Methodological Answer: The synthesis typically involves alkylation of a pre-functionalized pyrazole core. For example, the 2-cyanoethyl group can be introduced via nucleophilic substitution using acrylonitrile under basic conditions (e.g., K₂CO₃ in DMF at 50–80°C). Precursor pyrazole intermediates, such as 5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid, are reacted with acrylonitrile, followed by acid hydrolysis to yield the carboxylic acid moiety. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane), and purification is achieved via recrystallization (ethanol/water) .
Table 1: Synthetic Conditions Comparison
| Precursor | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 5-Chloro-3-methyl-pyrazole | Acrylonitrile, K₂CO₃, DMF, 80°C, 6h | 72 | |
| Ethyl pyrazole-4-carboxylate | NaN₃, DMF, 50°C, 3h → HCl hydrolysis | 65 |
Q. How is the structure of this compound confirmed post-synthesis?
- Methodological Answer: Structural confirmation requires multi-spectroscopic analysis:
- ¹H/¹³C NMR: Key signals include the pyrazole C-H (δ ~7.5–8.0 ppm), cyanoethyl chain (–CH₂–CN: δ ~2.8–3.2 ppm), and carboxylic acid (–COOH: δ ~12–13 ppm). Solvent: DMSO-d₆ .
- IR Spectroscopy: Absorbance bands for –CN (~2240 cm⁻¹) and –COOH (~1700 cm⁻¹) confirm functional groups .
- X-ray Crystallography: For unambiguous confirmation, single crystals are grown (ethanol/water), and diffraction data reveal bond angles/lengths (e.g., pyrazole ring planarity, cyanoethyl orientation) .
Advanced Research Questions
Q. How do substituents like the 2-cyanoethyl group influence the compound’s reactivity and bioactivity?
- Methodological Answer: The 2-cyanoethyl group enhances electrophilicity at the pyrazole C-4 position, enabling nucleophilic substitution reactions. Its electron-withdrawing nature also modulates the carboxylic acid’s acidity (pKa ~2.5–3.0), impacting solubility and metal-chelation properties. In bioactivity studies, this group may improve membrane permeability, as seen in analogs like 3-(difluoromethyl)-1-methyl-pyrazole-4-carboxylic acid, which showed enhanced antifungal activity .
Table 2: Substituent Effects on Bioactivity (Analog Data)
| Compound | Bioactivity (IC₅₀, μM) | Target |
|---|---|---|
| 5-(4-Chlorophenyl)-pyrazole analog | 12.3 (Anticancer) | Topoisomerase II |
| Difluoromethyl-pyrazole analog | 8.9 (Antifungal) | CYP51 enzyme |
Q. What experimental design considerations are critical when assessing the compound’s pharmacokinetic properties?
- Methodological Answer: Key parameters include:
- Solubility/Permeability: Use shake-flask method (pH 7.4 buffer) and Caco-2 cell assays. The cyanoethyl group may reduce aqueous solubility, necessitating co-solvents (e.g., DMSO ≤1%) .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor via LC-MS for CYP450-mediated degradation. Cyanoethyl derivatives often show slower metabolism due to steric hindrance .
- Toxicity Screening: MTT assays (HEK293 cells) and Ames test (TA98 strain) to assess acute toxicity and mutagenicity .
Q. How can contradictory data in biological activity studies be resolved?
- Methodological Answer: Contradictions often arise from assay variability (e.g., cell line differences, compound purity). Mitigation strategies include:
- Standardized Protocols: Use clinically relevant cell lines (e.g., HepG2 for liver toxicity) and validate purity via HPLC (>95%).
- Dose-Response Curves: Test across 3–5 log concentrations to confirm IC₅₀ reproducibility .
- Mechanistic Studies: Employ molecular docking (e.g., AutoDock Vina) to identify binding interactions with targets like COX-2 or bacterial gyrase, cross-referencing with structural analogs .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer: Scaling up reactions (e.g., from 1g to 100g) risks racemization or side reactions. Critical steps:
- Temperature Control: Exothermic reactions (e.g., cyanoethylation) require jacketed reactors to maintain ≤80°C .
- Catalyst Optimization: Use Pd(PPh₃)₄ (0.5–1 mol%) for Suzuki couplings to minimize byproducts .
- In-line Analytics: Implement FTIR or PAT (Process Analytical Technology) for real-time monitoring of intermediates .
Data Contradiction Analysis
Q. Why do solubility values vary across studies for structurally similar pyrazole derivatives?
- Methodological Answer: Discrepancies arise from:
- pH Dependency: Carboxylic acid solubility increases at higher pH (e.g., 10 mg/mL at pH 7 vs. 2 mg/mL at pH 2) .
- Crystallinity: Amorphous vs. crystalline forms (confirmed via XRD) exhibit different dissolution rates. Recrystallization solvents (ethanol vs. acetone) alter polymorphism .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer:
- PPE: Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (LD₅₀ >2000 mg/kg in rats, but cyanide release is possible under extreme heat) .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of acrylonitrile vapors .
- Spill Management: Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
